3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride
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Overview
Description
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine derivative that contains an oxabicycloheptane ring system. This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride typically involves the following steps:
Formation of the Oxabicycloheptane Ring: The initial step involves the formation of the oxabicycloheptane ring system through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group through a nucleophilic substitution reaction. This can be achieved by reacting the oxabicycloheptane derivative with a suitable amine source under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the nucleophilic substitution step.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted amine derivatives.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.1]heptane: A related compound with a similar ring structure but lacking the methanamine group.
Bicyclo[3.1.1]heptane: Another related compound with a similar bicyclic structure but without the oxygen atom in the ring.
Uniqueness
3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride is unique due to the presence of both the oxabicycloheptane ring system and the methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-7-1-6(2-7)3-9-5-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPMJUNOMBKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503205-45-4 |
Source
|
Record name | 1-{3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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